molecular formula C21H29N5O B2619879 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine CAS No. 2202329-87-9

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine

Cat. No.: B2619879
CAS No.: 2202329-87-9
M. Wt: 367.497
InChI Key: GEAAMNUERSFQHN-UHFFFAOYSA-N
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Description

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolopyridazine core, a piperidine ring, and a cyclohexene moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of a suitable hydrazine derivative with a pyridazine precursor under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Cyclohexene Moiety: The final step involves the coupling of the cyclohexene moiety to the piperidine ring using a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohexylcarbonyl)piperidine: Similar structure but with a cyclohexyl group instead of a cyclohexene moiety.

    4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-cyclohex-3-en-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-21(2,3)17-9-10-18-22-23-19(26(18)24-17)15-11-13-25(14-12-15)20(27)16-7-5-4-6-8-16/h4-5,9-10,15-16H,6-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAAMNUERSFQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4CCC=CC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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